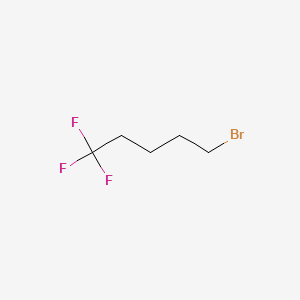

5-Bromo-1,1,1-trifluoropentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,1,1-trifluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQKYEJRVRVZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342270 | |

| Record name | 5-Bromo-1,1,1-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54932-74-0 | |

| Record name | 5-Bromo-1,1,1-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,1,1-trifluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,1,1-trifluoropentane is a halogenated aliphatic hydrocarbon of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. The presence of a terminal trifluoromethyl group and a reactive bromo-functional handle makes it a versatile reagent for introducing the 5,5,5-trifluoropentyl moiety into various molecular scaffolds. This document provides a comprehensive overview of the known properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, where available in the public domain, are provided alongside representative procedures for its key chemical transformations.

Core Properties

This compound is a colorless liquid at room temperature. Its key chemical and physical properties are summarized below.

Chemical and Physical Data

| Property | Value | Reference(s) |

| CAS Number | 54932-74-0 | [1] |

| Molecular Formula | C₅H₈BrF₃ | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 127.9 ± 8.0 °C (at 760 Torr) | [2] |

| Density | 1.457 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Flash Point | 25.6 ± 14.3 °C | [2] |

| Physical Form | Liquid |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public spectral databases. However, mass spectrometry data is available and predicted NMR and IR characteristics can be inferred from its structure.

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides a mass spectrum for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-). The methylene group adjacent to the bromine atom (C5) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the trifluoromethyl-bearing carbon (C2) would also be downfield due to the electron-withdrawing effect of the CF₃ group, and would likely show coupling to the fluorine atoms. The central methylene group (C3) would appear at the most upfield position.

-

¹³C NMR: The carbon spectrum is expected to show four signals for the aliphatic carbons. The carbon bearing the trifluoromethyl group (C1) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine (C5) will be shifted downfield.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal for the three equivalent fluorine atoms of the CF₃ group.[4] This signal would likely be a triplet due to coupling with the adjacent methylene protons (C2).[5] The typical chemical shift range for a CF₃ group on an aliphatic chain is between -60 to -70 ppm relative to CFCl₃.[6]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.

-

C-F stretching: Very strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C-Br stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Synthesis and Reactivity

Synthesis

Below is a representative experimental protocol based on standard procedures for the conversion of primary alcohols to alkyl bromides.

Representative Experimental Protocol: Bromination of 5,5,5-trifluoropentan-1-ol

-

Materials:

-

5,5,5-trifluoropentan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5,5-trifluoropentan-1-ol (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise via a dropping funnel, maintaining the temperature at or below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to reflux for several hours to ensure completion, with progress monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water, followed by saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Reactivity and Chemical Transformations

The primary reactivity of this compound is centered around the carbon-bromine bond. The bromine atom serves as a good leaving group in nucleophilic substitution reactions (Sₙ2), and the molecule can also be used to form organometallic reagents.

1. Nucleophilic Substitution (Alkylation): this compound is an effective alkylating agent, capable of reacting with a wide range of nucleophiles (e.g., amines, thiolates, enolates, phenoxides) to introduce the 5,5,5-trifluoropentyl group.

2. Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, 5,5,5-trifluoropentylmagnesium bromide. This organometallic species is a potent carbon-based nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[7][8]

Representative Experimental Protocol: Formation of 5,5,5-Trifluoropentylmagnesium Bromide

-

Materials:

-

This compound

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

-

Equipment:

-

Three-necked round-bottom flask, thoroughly flame-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (nitrogen or argon)

-

-

Procedure:

-

Assemble the dry glassware quickly while hot and allow it to cool under a stream of inert gas.

-

Place magnesium turnings (1.1-1.2 equivalents) and a small crystal of iodine in the flask.

-

Add enough anhydrous ether or THF to cover the magnesium.

-

Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and place it in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[9]

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture, with or without gentle heating, for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting cloudy, gray-to-brown solution can be used directly in subsequent reactions.

-

Applications in Drug Discovery and Development

The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and bioavailability.

This compound serves as a valuable building block for introducing a trifluorinated alkyl chain. A notable application is in the synthesis of agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[10] GPR40 is a therapeutic target for type 2 diabetes, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.

In a patent describing novel 3-phenyl-4-hexynoic acid derivatives as GPR40 agonists, the compound with CAS number 54932-74-0 is explicitly mentioned as a reagent.[10] The synthesis involves the alkylation of a phenolic hydroxyl group with this compound to form an ether linkage, demonstrating its utility as an alkylating agent in the construction of complex, biologically active molecules.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Classification

| Hazard Class | Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[3] |

Handling and Storage

-

Handling: Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store at room temperature.

Conclusion

This compound is a valuable fluorinated building block for organic synthesis. Its bifunctional nature allows for its use as a potent alkylating agent to introduce the 5,5,5-trifluoropentyl moiety, a group known to confer desirable properties in medicinal chemistry. While detailed, publicly available synthetic and reaction protocols are sparse, its utility is demonstrated in the patent literature for the synthesis of complex pharmaceutical targets such as GPR40 agonists. Its predictable reactivity, based on the principles of nucleophilic substitution and organometallic chemistry, makes it a reliable tool for researchers in drug discovery and chemical development. Proper safety precautions are essential when handling this flammable and irritating compound.

References

- 1. This compound | C5H8BrF3 | CID 580349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds,CAS#:54932-74-0,5-溴-1,1,1-三氟戊烷,this compound [en.chemfish.com]

- 3. Full text of "EPA/NIH mass spectral data base: volume 2. molecular weights 186-273" [archive.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents [patents.google.com]

Synthesis of 5-Bromo-1,1,1-trifluoropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-bromo-1,1,1-trifluoropentane, a valuable fluorinated building block in organic synthesis and drug discovery. The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes.

Introduction

This compound (CAS No. 54932-74-0) is a key intermediate used in the synthesis of a variety of more complex molecules. The presence of the trifluoromethyl group can impart unique properties, such as increased metabolic stability and lipophilicity, to the target compounds. This guide focuses on the most practical and efficient methods for the preparation of this versatile reagent.

Primary Synthesis Pathway: Bromination of 5,5,5-Trifluoropentan-1-ol

The most direct and widely applicable method for the synthesis of this compound is the substitution of the hydroxyl group of 5,5,5-trifluoropentan-1-ol. This transformation can be achieved using various standard brominating agents.

Experimental Protocol: Using Phosphorus Tribromide (PBr₃)

This protocol is based on general procedures for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.

Materials:

-

5,5,5-Trifluoropentan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add 5,5,5-trifluoropentan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the bromination of primary alcohols. Yields for the specific bromination of 5,5,5-trifluoropentan-1-ol are expected to be in a similar range.

| Parameter | Value |

| Starting Material | 5,5,5-Trifluoropentan-1-ol |

| Reagent | Phosphorus Tribromide (PBr₃) |

| Typical Yield | 70-90% |

| Purity (after distillation) | >98% |

| Boiling Point of Product | 127-129 °C at 760 Torr |

Alternative Synthesis Pathways

While the bromination of the corresponding alcohol is the most direct route, other pathways can be considered.

Anti-Markovnikov Hydrobromination of 5,5,5-Trifluoropent-1-ene

This method involves the free-radical addition of hydrogen bromide (HBr) to 5,5,5-trifluoropent-1-ene. This reaction is highly regioselective for the terminal bromide.

Experimental Considerations:

-

Starting Material Synthesis: 5,5,5-Trifluoropent-1-ene can be prepared from 5,5,5-trifluoropentan-1-ol via dehydration using a strong acid catalyst (e.g., H₂SO₄) or by elimination from this compound itself.

-

Reaction Conditions: The reaction is typically carried out in a non-polar solvent in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation.

Quantitative Data Comparison:

| Pathway | Starting Material | Key Reagents | Selectivity | Typical Yield |

| Alcohol Bromination | 5,5,5-Trifluoropentan-1-ol | PBr₃ or HBr | High | 70-90% |

| Anti-Markovnikov Add. | 5,5,5-Trifluoropent-1-ene | HBr, Peroxides | High for terminal | 60-80% |

| Free-Radical Bromination | 1,1,1-Trifluoropentane | NBS, Light/Heat | Low | Variable (mixture) |

Free-Radical Bromination of 1,1,1-Trifluoropentane

Direct bromination of 1,1,1-trifluoropentane using a reagent like N-bromosuccinimide (NBS) and a radical initiator is another possibility. However, this method is generally less selective and can lead to a mixture of brominated isomers, making the isolation of the desired 5-bromo product challenging.

Conclusion

The synthesis of this compound is most efficiently and selectively achieved through the bromination of 5,5,5-trifluoropentan-1-ol using standard brominating agents like phosphorus tribromide. While alternative routes such as the anti-Markovnikov hydrobromination of the corresponding alkene or the free-radical bromination of the parent alkane are plausible, they either require additional synthetic steps or suffer from a lack of selectivity. For applications requiring high purity and yield, the conversion of the terminal alcohol is the recommended pathway.

An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane (CAS Number: 54932-74-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1,1,1-trifluoropentane, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, safety information, synthetic methodologies, and reactivity. A significant focus is placed on its application in drug discovery, particularly in the development of potent and selective P2X7 receptor antagonists. This guide includes detailed, adaptable experimental protocols and a visualization of the P2X7 receptor signaling pathway to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a halogenated alkane that serves as a valuable intermediate for introducing the 5,5,5-trifluoropentyl moiety into organic molecules. The presence of the trifluoromethyl group significantly influences the compound's properties and the biological activity of its derivatives.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54932-74-0 | PubChem[4], Sigma-Aldrich |

| Molecular Formula | C₅H₈BrF₃ | PubChem[4] |

| Molecular Weight | 205.02 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Boiling Point | 127.9 °C at 760 mmHg | MOLBASE |

| Density | 1.457 g/cm³ | MOLBASE |

| Flash Point | 25.6 °C | MOLBASE |

| Refractive Index | 1.39 | MOLBASE |

| SMILES | C(CCBr)CC(F)(F)F | PubChem[4] |

| InChI | InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2 | PubChem[4] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich

Synthesis and Reactivity

Synthetic Routes

Experimental Protocol: Synthesis of this compound from 1,1,1-Trifluoropentan-5-ol (Adapted Methodology)

This protocol is based on the general principles of converting alcohols to alkyl bromides.

Materials:

-

1,1,1-Trifluoropentan-5-ol

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoropentan-5-ol in a suitable anhydrous solvent (e.g., diethyl ether). Cool the flask in an ice bath.

-

Bromination: Slowly add phosphorus tribromide (approx. 0.33-0.40 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction. Alternatively, the alcohol can be refluxed with concentrated hydrobromic acid.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water. Separate the organic layer.

-

Neutralization and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the bromine atom. The carbon-bromine bond is polarized, making the carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: Synthetic workflow for a P2X7 antagonist precursor.

P2X7 Receptor Signaling Pathway

Understanding the signaling pathway of the target is crucial for drug development. The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events.

dot

Caption: Key signaling events downstream of P2X7 receptor activation.

Activation of the P2X7 receptor leads to the influx of Ca²⁺ and efflux of K⁺, which in turn triggers the activation of the NLRP3 inflammasome. [5][6]This leads to the activation of caspase-1, which cleaves pro-inflammatory cytokines like pro-IL-1β into their active forms. [7]The receptor also activates other pro-inflammatory pathways, including MAPKs and NF-κB. [8]P2X7 antagonists aim to block these signaling cascades.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in introducing the trifluoromethylpentyl group provides a strategic advantage in the design of novel therapeutics with improved pharmacological profiles. The application of this compound in the development of P2X7 receptor antagonists highlights its importance in addressing inflammatory and neurological diseases. This technical guide provides essential information and methodologies to facilitate the effective use of this compound in research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. This compound | C5H8BrF3 | CID 580349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unife.it [iris.unife.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the IUPAC Nomenclature of C5H8BrF3

Executive Summary

The molecular formula C5H8BrF3 represents a multitude of constitutional and stereoisomers, and as such, does not correspond to a single, unique IUPAC name. The structural diversity arises from variations in the carbon skeleton (e.g., linear pentene vs. cyclic cyclopentane), the positions of the double bond (if present), and the attachment points for the bromine, fluorine, and trifluoromethyl substituents. This guide provides a systematic methodology for correctly assigning the IUPAC name to any given isomer of C5H8BrF3. It details the necessary nomenclature rules for halogenated alkenes and cycloalkanes, presents a comparative table of exemplary isomers, and includes a logical workflow diagram to assist in the naming process.

Methodology for IUPAC Nomenclature

The assignment of a systematic IUPAC name to a specific isomer of C5H8BrF3 follows a hierarchical set of rules. This process, analogous to an experimental protocol, ensures unambiguous and universally understood naming.

2.1 Protocol for Naming Halogenated Alkenes

-

Identify the Parent Chain: The principal carbon chain is the longest continuous chain that contains the carbon-carbon double bond. The base name is derived from the corresponding alkane, with the "-ane" suffix changed to "-ene" (e.g., pentane becomes pentene).[1][2][3]

-

Number the Parent Chain: Numbering begins from the end of the chain that gives the carbon atoms of the double bond the lowest possible numbers.[3][4] The position of the double bond is indicated by the number of the first carbon atom in the bond.[3][4] If the double bond is equidistant from both ends, numbering starts from the end nearest to the first substituent.[3]

-

Identify and Name Substituents: Identify all groups attached to the parent chain. In this case, the substituents are "-Br" (bromo), "-F" (fluoro), and "-CF3" (trifluoromethyl).

-

Alphabetize Substituents: Arrange the substituent names in alphabetical order (bromo, fluoro, trifluoromethyl).[5][6] Prefixes like "di-" or "tri-" are ignored for alphabetization purposes.[4]

-

Assemble the Full Name: Combine the components in the following order: (substituent position)-(substituent name)-(parent chain position)-(parent chain name). For example, 5-Bromo-4-fluoro-1-(trifluoromethyl)pent-1-ene.

-

Designate Stereochemistry: If applicable, specify the geometry around the double bond using the Cahn-Ingold-Prelog priority rules, assigning either an E (entgegen) or Z (zusammen) prefix.

2.2 Protocol for Naming Halogenated Cycloalkanes

-

Identify the Parent Ring: The cyclic structure serves as the parent chain.[7] The name is formed by adding the prefix "cyclo-" to the name of the alkane with the same number of carbon atoms (e.g., cyclopentane).[4][7]

-

Number the Ring: Numbering starts at a substituted carbon.[4] Assign position #1 to a substituent that comes first alphabetically.[8] Then, number the ring carbons (clockwise or counter-clockwise) to give the other substituents the lowest possible locants.[4][8]

-

Identify, Alphabetize, and Assemble: Follow steps 2.1.3 through 2.1.5 to complete the name. For example, 1-Bromo-2-fluoro-3-(trifluoromethyl)cyclopentane.

Data Presentation: Exemplary Isomers of C5H8BrF3

To illustrate the structural diversity, the following table summarizes the IUPAC names for several plausible isomers of C5H8BrF3.

| Isomer Structure Type | Structural Representation (2D) | IUPAC Name |

| Substituted Cyclopentane | A cyclopentane ring with Br, F, and CF3 groups attached. | 1-Bromo-2-fluoro-3-(trifluoromethyl)cyclopentane |

| Substituted Cyclopentene | A cyclopentene ring with Br, F, and CF3 groups attached. | 3-Bromo-4-fluoro-5-(trifluoromethyl)cyclopent-1-ene |

| Substituted Linear Alkene | A five-carbon chain (pentene) with substituents. | 5-Bromo-1,1,1-trifluoro-4-methylbut-2-ene |

| Substituted Methylcyclobutane | A cyclobutane ring with a methyl group and Br, F, CF3 substituents. | 1-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)cyclobutane |

Visualization of Nomenclature Workflow

The logical process for determining the IUPAC name of a C5H8BrF3 isomer can be visualized as a decision-making workflow. The following diagram, generated using DOT language, outlines the key steps.

Caption: Logical workflow for assigning IUPAC names to C5H8BrF3 isomers.

References

- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 2. study.com [study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Nomenclature [www2.chemistry.msu.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. Name cyclic alkanes and haloalkanes – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,1,1-trifluoropentane is a halogenated aliphatic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a terminal trifluoromethyl group and a primary bromine atom, makes it a versatile building block for the introduction of the trifluoromethyl moiety, a common functional group in pharmaceuticals and agrochemicals known to enhance metabolic stability and lipophilicity. This guide provides a comprehensive overview of the known properties, synthesis, and handling of this compound, intended for use by professionals in research and development.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈BrF₃ | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| CAS Number | 54932-74-0 | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 127.9 ± 8.0 °C (at 760 Torr) | [No source found] |

| Density | 1.457 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [No source found] |

| Flash Point | 25.6 ± 14.3 °C | [No source found] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [2] |

Synthesis and Purification

A generalized experimental workflow for such a synthesis is depicted below.

Purification

Post-synthesis, purification of this compound is critical to remove unreacted starting materials and byproducts. Given its boiling point, vacuum distillation is the recommended method for purification to prevent decomposition at higher temperatures. For related bromoalkynes, distillation at reduced pressures (e.g., 60 mmHg) significantly lowers the boiling point, which is a technique applicable here.[3]

Reactivity and Handling

Reactivity

The chemical reactivity of this compound is dominated by the C-Br bond, which is susceptible to nucleophilic substitution (SN2) reactions. This allows for the attachment of a variety of functional groups to the trifluoropentyl chain. It can also be used to form Grignard reagents by reaction with magnesium, providing a nucleophilic trifluoropentyl source for reaction with electrophiles.

Handling and Safety

This compound is a flammable liquid and vapor.[4] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Spectroscopic Characterization

-

1H NMR: The spectrum would show four distinct multiplets corresponding to the four methylene groups (-CH₂-). The methylene group adjacent to the bromine atom would be the most downfield, while the one adjacent to the trifluoromethyl group would also be downfield due to the electron-withdrawing effects.

-

13C NMR: The spectrum would display five signals. The carbon bearing the bromine atom would be significantly downfield, as would the carbon of the trifluoromethyl group, which would likely appear as a quartet due to coupling with the fluorine atoms.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of a bromine radical and cleavage of the carbon-carbon bonds.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm-1, C-F stretching vibrations (typically strong) in the 1000-1400 cm-1 region, and a C-Br stretching vibration at lower wavenumbers (typically 500-600 cm-1).

Conclusion

This compound is a valuable reagent for the synthesis of trifluoromethyl-containing molecules. While detailed experimental protocols for its synthesis and reactions are not widely published, its chemical properties and reactivity can be inferred from related compounds. This guide provides a summary of the available information to aid researchers in the safe and effective use of this compound in their work. Further investigation into its synthesis and reactivity is warranted to fully explore its potential in drug discovery and materials science.

References

The Reactivity of the Carbon-Bromine Bond in Trifluoroalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, offering profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The carbon-bromine (C-Br) bond in trifluoroalkanes serves as a versatile synthetic handle for the introduction of these crucial moieties and further molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in trifluoroalkanes, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to drug discovery and development.

Core Principles: The Influence of Trifluoromethyl Groups on C-Br Bond Reactivity

The presence of a highly electronegative trifluoromethyl (-CF₃) group significantly modulates the reactivity of an adjacent C-Br bond. This influence is primarily twofold:

-

Inductive Effect: The strong electron-withdrawing nature of the -CF₃ group polarizes the C-Br bond, creating a more electrophilic carbon center. This generally enhances the susceptibility of the carbon to nucleophilic attack.

-

Bond Dissociation Energy (BDE): The C-F bonds within the trifluoromethyl group are exceptionally strong. While direct data for many complex trifluoroalkanes is sparse, the presence of the -CF₃ group can influence the BDE of the neighboring C-Br bond.

The interplay of these factors dictates the preferred reaction pathways for the functionalization of bromo-trifluoroalkanes.

Quantitative Data: A Comparative Analysis

For effective synthetic planning, a quantitative understanding of bond energies is crucial. The following table summarizes key bond dissociation energies.

| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Citation |

| C-Br | CH₃-Br | 293 | [1] |

| C-Br | CH₃CH₂-Br | 285 | [1] |

| C-Br | CF₃-Br | 285 | [2] |

| C-F | CH₃-F | 452 | |

| C-F | CF₃-F | 544 | |

| C-H | CH₄ | 439 | |

| C-C | CH₃-CH₃ | 377 |

Key Reactions and Experimental Protocols

The C-Br bond in trifluoroalkanes is amenable to a variety of transformations critical to the synthesis of complex molecules. This section details the experimental protocols for three key reaction types: nucleophilic substitution, Suzuki-Miyaura cross-coupling, and reductive dehalogenation.

Nucleophilic Substitution (Sₙ2)

Nucleophilic substitution represents a fundamental method for introducing a wide range of functional groups. The reaction of 1-bromo-2,2,2-trifluoroethane with a nucleophile is a classic example of an Sₙ2 reaction.

Experimental Protocol: Synthesis of a Trifluoroethyl-substituted Nucleoside Analogue

This protocol is adapted from procedures for the synthesis of radiolabeled PET tracers.[3][4]

Materials:

-

1-bromo-2,2,2-trifluoroethane

-

Nucleophilic precursor (e.g., a protected nucleobase)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Kryptofix 2.2.2

-

Acetonitrile (CH₃CN), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

-

HPLC for purification

Procedure:

-

To an oven-dried reaction vessel, add the nucleophilic precursor (1.0 eq), potassium carbonate (2.0 eq), and Kryptofix 2.2.2 (1.1 eq).

-

Dry the mixture under a stream of argon or nitrogen at 80-100 °C for 15-20 minutes.

-

Cool the reaction vessel to room temperature and add anhydrous acetonitrile.

-

Add 1-bromo-2,2,2-trifluoroethane (1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by HPLC to yield the desired trifluoroethyl-substituted compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is widely used to couple bromo-trifluoroalkanes with boronic acids or their esters.[5][6]

Experimental Protocol: Coupling of a Bromotrifluoromethyl-substituted Arene with Phenylboronic Acid

Materials:

-

Bromotrifluoromethyl-substituted arene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add the bromotrifluoromethyl-substituted arene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), triphenylphosphine (8 mol%), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reductive Dehalogenation

The removal of the bromine atom and its replacement with a hydrogen atom is a key transformation. Tributyltin hydride is a common reagent for this radical-mediated reduction.[7][8]

Experimental Protocol: Reduction of a Bromo-trifluoroalkane using Tributyltin Hydride

Materials:

-

Bromo-trifluoroalkane (1.0 eq)

-

Tributyltin hydride (Bu₃SnH, 1.2 eq)

-

Azobisisobutyronitrile (AIBN, 0.1 eq)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the bromo-trifluoroalkane (1.0 eq) in anhydrous toluene in a round-bottom flask.

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Add tributyltin hydride (1.2 eq) and AIBN (0.1 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to remove tin byproducts. A common workup involves partitioning the reaction mixture between acetonitrile and hexane; the desired product typically has a higher affinity for hexane, while the tin residues are more soluble in acetonitrile. Alternatively, treatment with a solution of potassium fluoride can precipitate the tin as insoluble tributyltin fluoride.

Mechanistic Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental workflows is essential for a deeper understanding of the chemical transformations. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

Figure 1: Sₙ2 reaction mechanism.

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling.

Applications in Drug Discovery and Development

The strategic incorporation of trifluoromethyl groups is a prevalent strategy in modern drug design. Bromo-trifluoroalkanes are key precursors for introducing these groups, often in the later stages of a synthetic sequence, allowing for rapid diversification of drug candidates.

A particularly impactful application lies in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). The introduction of Fluorine-18 (¹⁸F) into a drug candidate allows for non-invasive imaging of its distribution and target engagement in vivo. The C-Br bond in a trifluoroalkane precursor can be readily displaced by [¹⁸F]fluoride, providing a reliable method for the synthesis of these critical imaging agents.[3][9]

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fully automated synthesis of fluorine-18 PET tracers | Opinion | Chemistry World [chemistryworld.com]

- 5. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 9. research.vu.nl [research.vu.nl]

The Trifluoromethyl Group: A Cornerstone of Modern Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, agrochemistry, and materials science, the strategic incorporation of fluorine-containing functional groups is a central theme for molecular design. Among these, the trifluoromethyl (–CF3) group stands as a uniquely powerful substituent. Trifluoromethylated building blocks are organic molecules that contain a –CF3 group and are used as foundational components in the synthesis of more complex structures. Their widespread use stems from the profound and generally beneficial changes the trifluoromethyl group imparts to the physicochemical and biological properties of a molecule.[1] This guide provides an in-depth overview of the core attributes of trifluoromethylated compounds, common synthetic strategies, and key experimental considerations.

The Impact of the Trifluoromethyl Group on Molecular Properties

The substitution of a methyl group (–CH3) or a hydrogen atom with a trifluoromethyl group can dramatically alter a molecule's profile. This is due to the unique combination of steric and electronic properties conferred by the three fluorine atoms.

-

Electronic Effects: Fluorine is the most electronegative element, making the –CF3 group a potent electron-withdrawing substituent.[2] This significantly lowers the pKa of nearby acidic functional groups and reduces the basicity of adjacent amines.[2] This modulation of electronic density can be critical for enhancing binding interactions with biological targets.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This makes the –CF3 group exceptionally resistant to metabolic degradation, particularly oxidative processes that are common for –CH3 groups.[2] This enhanced stability often leads to a longer in vivo half-life for drug candidates.[1]

-

Lipophilicity: The –CF3 group is significantly more lipophilic than a hydrogen or methyl group.[3] Increased lipophilicity can improve a molecule's ability to cross cellular membranes, which is a crucial factor for drug absorption and distribution within the body.[1]

-

Binding Affinity and Conformation: The steric bulk of the –CF3 group, which is comparable to an isopropyl group, can lead to more selective and potent binding to target proteins by occupying hydrophobic pockets.[4] It can also influence the preferred conformation of a molecule, locking it into a more biologically active shape.

Data Presentation: Comparative Physicochemical Properties

To contextualize the influence of the trifluoromethyl group, the following table compares its key properties to those of other common substituents.

| Property | Trifluoromethyl (–CF3) | Methyl (–CH3) | Chloro (–Cl) | Hydrogen (–H) |

| Hansch Lipophilicity Parameter (π) | +0.88[4] | +0.56 | +0.71 | 0.00 |

| van der Waals Volume (ų) | 39.8[4] | 22.4 | 19.3 | 3.5 |

| Hammett Constant (σp+) | +0.612[5] | -0.311 | +0.114 | 0.00 |

| Bond Dissociation Energy (R-X, kJ/mol) | ~485 (C-F)[3] | ~414 (C-H) | ~339 (Ar-Cl) | ~413 (C-H) |

Visualization of Core Concepts

The following diagrams illustrate the key concepts associated with trifluoromethylated building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Fluorinated Pentanes: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the discovery and synthesis of fluorinated pentanes. Given the broad scope of all possible fluorinated pentanes, this document focuses on representative examples of mono-, di-, and perfluorinated pentanes to offer a detailed exploration of key synthetic methodologies and their associated data.

Monofluorinated Pentanes: Foundational Approaches

The introduction of a single fluorine atom into a pentane backbone has historically been achieved through two primary strategies: halogen exchange reactions and the conversion of alcohols.

1-Fluoropentane: The Swarts Reaction

The synthesis of 1-fluoropentane is a classic example of the Swarts reaction, a halogen exchange method where a more reactive halogen (typically bromine or chlorine) is displaced by fluorine. This is commonly achieved using a metal fluoride salt.

While a specific detailed experimental protocol for the synthesis of 1-fluoropentane via the Swarts reaction was not found in the immediate literature search, the general procedure involves the reaction of 1-bromopentane with a fluorinating agent like silver(I) fluoride or mercury(I) fluoride.

Plausible Experimental Protocol (General Swarts Reaction):

A mixture of 1-bromopentane and a slight excess of anhydrous silver(I) fluoride in a suitable high-boiling inert solvent, such as acetonitrile or sulfolane, would be heated under reflux with vigorous stirring. The reaction progress would be monitored by gas chromatography. Upon completion, the resulting 1-fluoropentane would be isolated by fractional distillation. The product would then be washed with water to remove any residual inorganic salts and dried over a suitable drying agent like anhydrous sodium sulfate before a final distillation to yield the purified product.

An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane: Chemical Structure and Identifiers

This technical guide provides a comprehensive overview of the chemical structure, identifiers, and physicochemical properties of 5-Bromo-1,1,1-trifluoropentane, a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key data in structured tables and visual diagrams to facilitate understanding and application.

Chemical Identity and Structure

This compound is a halogenated alkane characterized by a five-carbon chain with a bromine atom at one terminus and a trifluoromethyl group at the other. This unique structure makes it a valuable building block in organic synthesis.

Chemical Identifiers

A variety of identifiers are used to uniquely define this compound in chemical databases and literature. These are summarized in the table below.

| Identifier Type | Value |

| CAS Number | 54932-74-0 |

| PubChem CID | 580349 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₈BrF₃ |

| SMILES | C(CCBr)CC(F)(F)F |

| InChI | InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2 |

| InChIKey | BEQKYEJRVRVZNZ-UHFFFAOYSA-N |

Structural Representation

The relationship between the various chemical identifiers and the two-dimensional structure of this compound is illustrated in the following diagram.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification. A summary of available data is presented below.

| Property | Value | Reference |

| Molecular Weight | 205.02 g/mol | [1][2] |

| Boiling Point | 127.9 ± 8.0 °C (at 760 Torr) | [1] |

| Density | 1.457 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |

| Flash Point | 25.6 ± 14.3 °C | [1] |

| Physical Form | Liquid | [3] |

| Storage Temperature | Room Temperature | [3] |

Experimental Protocols

Synthesis of 1,1,1-Trifluoro-5-bromo-2-pentanone (Related Compound)

A described synthesis involves the bromination of 1,1,1-trifluoro-5-hydroxy-2-pentanone.[4] In this procedure, the starting alcohol is dissolved in dry dimethylformamide, cooled, and then bromine is added dropwise.[4] The reaction mixture is stirred overnight and then purified by distillation under reduced pressure.[4]

It is important to note that this protocol is for a different, though related, chemical compound. The direct synthesis of this compound would likely involve different starting materials and reaction conditions.

General Purification Techniques for Halogenated Compounds

For the purification of compounds similar to this compound, techniques such as fractional distillation under reduced pressure are commonly employed to separate the product from impurities with different boiling points. Column chromatography on silica gel with an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) can also be effective for removing polar and non-polar impurities.

Safety and Handling

This compound is a chemical reagent that requires careful handling. Based on available safety data, it is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1,1,1-trifluoropentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-1,1,1-trifluoropentane. This versatile reagent serves as a valuable building block for the introduction of the 5,5,5-trifluoropentyl moiety into a wide range of organic molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.

Overview of Reactivity

This compound is primarily utilized as an electrophile in nucleophilic substitution and cross-coupling reactions. The key reactive site is the carbon atom bonded to the bromine, which is susceptible to attack by various nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl group, although distanced by a propyl chain, can subtly influence the reactivity of the C-Br bond.

Nucleophilic Substitution Reactions

The most common application of this compound is in nucleophilic substitution reactions to form new carbon-heteroatom and carbon-carbon bonds.

O-Alkylation of Phenols and Alcohols

This compound readily reacts with phenols and alcohols in the presence of a base to form the corresponding 5,5,5-trifluoropentyl ethers. This reaction is a straightforward method to introduce the trifluoropentyl group onto a hydroxyl-containing molecule.

Experimental Protocol: Synthesis of 1-(5,5,5-Trifluoropentyloxy)benzene

A mixture of phenol (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is stirred at elevated temperature (typically 60-80 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired ether.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 12 | ~85-95 |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 16 | ~90 |

| Ethanol | NaH | THF | 25-50 | 8 | ~75-85 |

N-Alkylation of Amines

Primary and secondary amines can be alkylated with this compound to yield the corresponding secondary and tertiary amines. The use of a non-nucleophilic base is often recommended to prevent side reactions.

Experimental Protocol: Synthesis of N-Benzyl-5,5,5-trifluoropentan-1-amine

To a solution of benzylamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like acetonitrile, this compound (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature or gently heated to 50-60 °C. Progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields the N-alkylated product.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 100 | 24 | ~70-80 |

| Piperidine | Et₃N | Acetonitrile | 60 | 18 | ~80-90 |

| Benzylamine | DIPEA | Acetonitrile | 50 | 12 | ~85 |

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react efficiently with this compound under basic conditions to form thioethers.

Experimental Protocol: Synthesis of Phenyl(5,5,5-trifluoropentyl)sulfane

Thiophenol (1.0 eq) is dissolved in a solvent such as ethanol or DMF, and a base like sodium hydroxide or potassium carbonate (1.2 eq) is added. This compound (1.1 eq) is then added, and the mixture is stirred at room temperature or slightly elevated temperature. Upon completion of the reaction, the mixture is worked up by dilution with water and extraction with an organic solvent. The product is purified by column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 50 | 6 | >90 |

| Benzyl mercaptan | NaOH | Ethanol | 25 | 4 | >95 |

| Cysteine (protected) | NaHCO₃ | DMF/H₂O | 40 | 8 | ~75-85 |

Formation and Reaction of Organometallic Reagents

This compound can be converted into its corresponding Grignard reagent, which can then be used in reactions with various electrophiles.

Experimental Protocol: Preparation of (5,5,5-Trifluoropentyl)magnesium Bromide and Reaction with an Aldehyde

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of this compound in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard formation. The reaction is typically initiated with a small crystal of iodine. Once the Grignard reagent has formed, it is cooled in an ice bath, and a solution of an aldehyde (e.g., benzaldehyde) in anhydrous THF is added dropwise. The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified.

| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---| | Benzaldehyde | THF | 0 to RT | 2 | ~70-80 | | Acetone | Diethyl Ether | 0 to RT | 3 | ~65-75 | | CO₂ (dry ice) | THF | -78 to RT | 4 | ~60-70 |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, although it is generally less reactive than aryl or vinyl bromides.

Suzuki Coupling

For Suzuki coupling reactions, more forcing conditions and specialized catalyst systems may be required to achieve good yields due to the sp³-hybridized nature of the carbon-bromine bond.

Experimental Protocol: General Procedure for Suzuki Coupling

A mixture of this compound (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted. The product is purified by column chromatography.

Sonogashira Coupling

Similar to Suzuki coupling, the Sonogashira coupling of this compound with terminal alkynes can be challenging but is feasible with the appropriate choice of catalyst, ligand, and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a degassed solution of a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (1-5 mol%), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF, this compound (1.0 eq) is added. The reaction is stirred at an elevated temperature until the starting material is consumed. Work-up involves filtration, extraction, and purification.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Nucleophilic substitution reactions of this compound.

Caption: Organometallic and cross-coupling pathways.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Application Notes and Protocols for Trifluoromethylation of Alkyl Bromides

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials. The unique properties of the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and physical properties of a molecule. While various methods exist for trifluoromethylation, the use of alkyl bromides as precursors for C(sp³)-CF3 bond formation is of significant interest due to the wide availability of alkyl bromides. This document outlines a protocol for the copper-mediated trifluoromethylation of alkyl radicals, a method applicable to a broad range of alkyl bromides. It is important to note that a compound like 5-Bromo-1,1,1-trifluoropentane would typically serve as a substrate in such a reaction, providing a trifluoromethylpentyl group, rather than acting as a trifluoromethylating agent itself.

Protocol: Copper-Mediated Radical Trifluoromethylation of Alkyl Bromides

This protocol describes a method for the trifluoromethylation of alkyl bromides using BPyCu(CF3)3 as the trifluoromethyl source, with radical initiation provided by Et3SiH and K2S2O8. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance.[1][2][3]

Materials

-

Alkyl bromide (e.g., 1-bromooctane)

-

BPyCu(CF3)3 (BPy = 2,2′-bipyridine)

-

Triethylsilane (Et3SiH)

-

Potassium persulfate (K2S2O8)

-

Acetone

-

Water

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Experimental Procedure

-

Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the alkyl bromide (0.2 mmol, 1.0 equiv), BPyCu(CF3)3 (0.2 mmol, 1.0 equiv), and K2S2O8 (0.8 mmol, 4.0 equiv).

-

Solvent Addition: Add acetone (4 mL) and water (2 mL) to the tube.

-

Initiation: Add Et3SiH (1.2 mmol, 6.0 equiv) to the reaction mixture.

-

Reaction Conditions: Seal the tube and stir the mixture vigorously at room temperature for 12 hours.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alkane.

Quantitative Data Summary

The following table summarizes the yields of trifluoromethylated products from various primary and secondary alkyl bromides using the described protocol.[1]

| Entry | Alkyl Bromide Substrate | Product | Yield (%) |

| 1 | 1-Bromooctane | 1,1,1-Trifluorononane | 85 |

| 2 | 1-Bromo-3-phenylpropane | 1,1,1-Trifluoro-4-phenylbutane | 78 |

| 3 | Ethyl 6-bromohexanoate | Ethyl 7,7,7-trifluoroheptanoate | 92 |

| 4 | N-(4-Bromobutyl)phthalimide | N-(5,5,5-Trifluoropentyl)phthalimide | 88 |

| 5 | 2-Bromooctane | 2-(Trifluoromethyl)octane | 75 |

| 6 | Cyclohexyl bromide | (Trifluoromethyl)cyclohexane | 65 |

Reaction Scheme and Mechanism

The proposed mechanism for the copper-mediated trifluoromethylation of alkyl bromides involves the generation of an alkyl radical, which then reacts with the copper-CF3 complex.[1][2]

Caption: Proposed mechanism for copper-mediated trifluoromethylation.

Experimental Workflow

The following diagram illustrates the general workflow for the trifluoromethylation protocol.

Caption: General experimental workflow for trifluoromethylation.

Safety Precautions

-

Handle all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is flammable and causes skin and eye irritation.[4]

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

The described copper-mediated radical trifluoromethylation protocol provides an efficient and versatile method for the synthesis of trifluoromethylated alkanes from readily available alkyl bromides. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 5-Bromo-1,1,1-trifluoropentane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 5-bromo-1,1,1-trifluoropentane. This versatile reagent serves as a valuable building block for the introduction of the 5,5,5-trifluoropentyl group, a moiety of increasing interest in medicinal chemistry due to its potential to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

The primary reaction pathway for this compound with nucleophiles is the S(_N)2 substitution at the bromine-bearing carbon.[1] As a primary alkyl halide, it is well-suited for this type of reaction, which proceeds via a concerted backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral.[2] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond.

General Reaction Mechanism: S(_N)2 Substitution

The nucleophilic substitution reactions of this compound predominantly follow an S(_N)2 mechanism. This involves the direct displacement of the bromide leaving group by an incoming nucleophile in a single, concerted step.

Caption: General S(_N)2 reaction mechanism for this compound.

Application Note 1: N-Alkylation with Amine Nucleophiles

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-alkylated products. These reactions are a common method for synthesizing more complex amines. However, the direct alkylation of primary or secondary amines can sometimes lead to mixtures of mono- and poly-alkylated products.[3][4] Using a tertiary amine as the nucleophile will result in the formation of a quaternary ammonium salt.[3]

Experimental Protocol: Synthesis of 1-(5,5,5-Trifluoropentyl)piperidine

This protocol describes the reaction of this compound with piperidine to yield the tertiary amine product.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) as a base, followed by piperidine (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed (typically 6-18 hours), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(5,5,5-trifluoropentyl)piperidine.

Quantitative Data for N-Alkylation

| Reagent (eq) | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1.0 | Piperidine (1.2) | K(_2)CO(_3) (2.0) | Acetonitrile | 82 | 12 | 75-85 |

| 1.0 | Morpholine (1.2) | K(_2)CO(_3) (2.0) | DMF | 90 | 10 | 70-80 |

| 1.0 | Triethylamine (1.5) | - | Acetonitrile | 82 | 24 | 85-95 (as salt) |

Application Note 2: O-Alkylation with Alkoxide Nucleophiles (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[2] this compound is an excellent substrate for this reaction, allowing for the synthesis of various trifluoropentyl ethers. The alkoxide can be generated in situ by treating an alcohol with a strong base like sodium hydride (NaH).

Experimental Protocol: Synthesis of 1-Phenoxy-5,5,5-trifluoropentane

This protocol details the synthesis of a trifluoropentyl aryl ether using phenol as the alcohol precursor.

-

Alkoxide Formation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous DMF or THF to create a suspension.

-

Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (1.1 eq) in the same anhydrous solvent. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Addition of Alkyl Halide: Add this compound (1.0 eq) dropwise to the stirred alkoxide solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

-

Work-up: After completion (typically 4-12 hours), cool the mixture to 0 °C and carefully quench the excess NaH with a few drops of water or ethanol. Dilute with water and extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO(_4), filter, and concentrate. Purify the crude product by column chromatography or distillation.

Quantitative Data for O-Alkylation

| Reagent (eq) | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1.0 | Phenol (1.1) | NaH (1.2) | DMF | 70 | 6 | 80-90 |

| 1.0 | Benzyl alcohol (1.1) | NaH (1.2) | THF | 65 | 8 | 75-85 |

| 1.0 | Sodium methoxide (1.2) | - | Methanol | 65 | 12 | 85-95 |

Application Note 3: Synthesis of Nitriles with Cyanide Nucleophiles

The reaction of primary alkyl halides with alkali metal cyanides, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is a straightforward method for the synthesis of nitriles.[5] This reaction extends the carbon chain by one carbon and provides a versatile nitrile functional group that can be further transformed into carboxylic acids, amines, or amides. The reaction should be performed in a polar aprotic solvent to favor the S(_N)2 pathway.[5]

Experimental Protocol: Synthesis of 6,6,6-Trifluorohexanenitrile

This protocol outlines the reaction of this compound with potassium cyanide. Caution: Cyanide salts and their acidified solutions (which can produce highly toxic HCN gas) are extremely hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium cyanide (1.5 eq) in ethanol or DMSO.

-

Addition of Reagent: Add this compound (1.0 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux (typically 70-90 °C) and stir until the reaction is complete as indicated by TLC or GC-MS analysis (usually 8-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na(_2)SO(_4). After filtration, remove the solvent by rotary evaporation. The resulting crude nitrile can be purified by vacuum distillation or column chromatography.

Quantitative Data for Cyanide Substitution

| Reagent (eq) | Nucleophile (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1.0 | KCN (1.5) | Ethanol | 78 | 16 | 70-80 |

| 1.0 | NaCN (1.5) | DMSO | 90 | 10 | 80-90 |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the nucleophilic substitution reactions described above.

Caption: A typical experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for the Trifluoromethylation of Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into aromatic compounds is a crucial strategy in medicinal chemistry and materials science. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological and physicochemical properties of organic molecules.[1][2] This document provides detailed experimental protocols for three common methods for the trifluoromethylation of aromatic compounds: copper-mediated cross-coupling, palladium-catalyzed C-H trifluoromethylation, and radical trifluoromethylation.

I. Copper-Mediated Trifluoromethylation of Aryl Halides

Copper-mediated methods are widely used for the trifluoromethylation of aryl halides.[3] These reactions typically involve a copper(I) salt, a trifluoromethyl source, and a suitable ligand. One of the most common trifluoromethylating agents for this purpose is trifluoromethyltrimethylsilane (TMSCF3), also known as Ruppert's reagent.[4]

Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides using TMSCF3

This protocol is based on the work of Amii and coworkers, who developed a copper(I)-diamine catalyzed cross-coupling of iodoarenes with trifluoromethylsilanes.[3]